1-Ethenyl-6-oxabicyclo[3.1.0]hexane
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Overview
Description
1-Ethenyl-6-oxabicyclo[3.1.0]hexane is an organic compound with the molecular formula C7H10O. It is a bicyclic ether that features a unique structure, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethenyl-6-oxabicyclo[3.1.0]hexane can be achieved through various methods. One common approach involves the (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of derivatives .
Industrial Production Methods: This strategy allows for efficient and modular synthesis, opening the gate to new chemical space .
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-6-oxabicyclo[3.1.0]hexane undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, 6,6-dibromo-3-oxabicyclo[3.1.0]hexane can be reduced by zinc-acetic acid, zinc-ethanolic potassium hydroxide, tributyltin hydride, and n-butyl-lithium followed by water to give mixtures of 6-bromo-3-oxabicyclo[3.1.0]hexanes .
Common Reagents and Conditions: Common reagents used in these reactions include zinc, acetic acid, potassium hydroxide, tributyltin hydride, and n-butyl-lithium . The conditions often involve reduction and substitution reactions to form various derivatives .
Major Products: The major products formed from these reactions include different brominated derivatives of the compound, such as 6-bromo-3-oxabicyclo[3.1.0]hexanes .
Scientific Research Applications
1-Ethenyl-6-oxabicyclo[3.1.0]hexane has several scientific research applications. It is used in the synthesis of bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center . These compounds are valuable in the development of bio-active compounds and sp3-rich chemical space . Additionally, the compound’s unique structure makes it a subject of interest in organic chemistry and materials science .
Mechanism of Action
The mechanism of action for 1-ethenyl-6-oxabicyclo[3.1.0]hexane involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to participate in unique chemical reactions, leading to the formation of various derivatives . The specific molecular targets and pathways involved in these reactions are still under investigation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1-ethenyl-6-oxabicyclo[3.1.0]hexane include:
Uniqueness: This compound is unique due to its ethenyl group, which provides additional reactivity and versatility in chemical synthesis . This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
65656-91-9 |
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Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
1-ethenyl-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H10O/c1-2-7-5-3-4-6(7)8-7/h2,6H,1,3-5H2 |
InChI Key |
JLVUDTIGKCBRMW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC12CCCC1O2 |
Origin of Product |
United States |
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